5-FluoroNPB-22
Description
Structure
3D Structure
Properties
IUPAC Name |
quinolin-8-yl 1-(5-fluoropentyl)indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2/c23-13-4-1-5-15-26-18-11-3-2-10-17(18)21(25-26)22(27)28-19-12-6-8-16-9-7-14-24-20(16)19/h2-3,6-12,14H,1,4-5,13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNDVBLSHUYZLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CCCCCF)C(=O)OC3=CC=CC4=C3N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016920 | |
| Record name | Quinolin-8-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445579-79-2 | |
| Record name | 5-Fluoro-NPB-22 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445579792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinolin-8-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FLUORO-NPB-22 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7KA18TLS0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization
Synthetic Routes for 5-FluoroNPB-22 and Related Indazole Carboxylates
The creation of this compound, which is formally named 1-(5-fluoropentyl)-1H-Indazole-3-carboxylic acid, 8-quinolinyl ester, is typically achieved through a sequential process involving the preparation of a core structure, addition of a side chain, and a final esterification step. caymanchem.com
| Precursor Compound | Chemical Formula | Common Use in Synthesis |
|---|---|---|
| 1H-Indazole-3-carboxylic acid | C₈H₆N₂O₂ | Starting material for direct N-alkylation. diva-portal.org |
| Methyl 1H-indazole-3-carboxylate | C₉H₈N₂O₂ | Starting material requiring alkylation followed by hydrolysis before final coupling. frontiersin.org |
A critical step in the synthesis is the N-alkylation of the indazole core to introduce the 5-fluoropentyl side chain. diva-portal.org This reaction is typically performed by deprotonating the nitrogen of the indazole ring using a strong base, followed by nucleophilic attack on an alkyl halide. A common procedure involves dissolving the indazole precursor in an aprotic polar solvent like dimethylformamide (DMF) and adding a base such as sodium hydride (NaH). diva-portal.orgfrontiersin.org The resulting indazolide anion then reacts with a 5-fluoropentyl halide, such as 1-bromo-5-fluoropentane, to yield the N-alkylated intermediate, 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid. caymanchem.com This intermediate is a crucial precursor for the synthesis of not only this compound but also other synthetic cannabinoids like 5-fluoro-AB-PINACA and 5-fluoro-AMB. caymanchem.com The 5-fluoropentyl tail is a common feature in many synthetic cannabinoids. mdpi.com
The final step in the synthesis of this compound is the formation of an ester bond between the 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid intermediate and 8-hydroxyquinoline (B1678124). caymanchem.com This reaction connects the core-tail assembly to the quinoline (B57606) head group. Standard esterification methods, such as those using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like hydroxybenzotriazole (B1436442) (HOBt), can facilitate this transformation. frontiersin.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then reacts with 8-hydroxyquinoline. The resulting quinolinyl ester linkage is a defining characteristic of the "PB-22" and "NPB-22" series of synthetic cannabinoids. wikipedia.org However, this ester bond can be susceptible to cleavage, such as transesterification if exposed to alcoholic solvents like methanol (B129727) during analysis, or hydrolysis. researchgate.netnih.gov
Analog and Derivative Synthesis for Structure-Activity Exploration
To explore structure-activity relationships (SAR), chemists synthesize a wide range of analogs by modifying the three main components of the this compound structure: the indazole core, the N-alkyl tail, and the ester-linked head group. caymanchem.comuno.edu
Core Modification : The indazole core can be replaced with other heterocyclic systems, such as an indole (B1671886) or a 7-azaindole (B17877), to assess how the core structure impacts receptor binding and activity. frontiersin.org Studies have shown that the indazole core often contributes to high potency at cannabinoid receptors. frontiersin.org
Tail Modification : The 5-fluoropentyl tail can be varied in length or by the position of the fluorine atom. Analogs with different tail groups, such as butyl, pentyl, or fluorobenzyl, are synthesized to probe the binding pocket of cannabinoid receptors. caymanchem.comnih.gov
Head Group Modification : The 8-quinolinyl ester head group can be substituted with various other groups. A common modification is to replace the ester linkage with an amide bond, coupling the carboxylic acid intermediate with different amino acids or their esters, such as L-valine or L-tert-leucine methyl ester. diva-portal.org This leads to the formation of well-known synthetic cannabinoid families like 5F-ADB and 5F-AMB. caymanchem.comontosight.ai
| Analog Class | Structural Modification (from this compound) | Example Compound(s) |
|---|---|---|
| Indole Core Analogs | Indazole core replaced with an indole core. | 5F-PB-22 wikipedia.org |
| Amide-linked Analogs | Quinolinyl ester replaced with an amino acid amide. | 5F-ADB (Valine-based), 5F-AMB (tert-Leucine-based) caymanchem.comontosight.ai |
| 7-Azaindole Analogs | Indazole core replaced with a 7-azaindole core. | 5F-CUMYL-P7AICA caymanchem.com |
Stereochemical Considerations in Synthesis
While this compound itself is an achiral molecule, stereochemistry becomes a critical factor in the synthesis of many of its most common and potent analogs. ontosight.ai When the quinolinyl ester head group is replaced with a chiral moiety, such as a natural or unnatural amino acid, a stereocenter is introduced into the molecule. For example, analogs like 5F-ADB are derived from the amino acid valine and therefore exist as enantiomers. ontosight.ai The synthesis of these chiral derivatives requires careful control of stereochemistry, as different enantiomers can exhibit significantly different pharmacological profiles. Often, syntheses start with a specific enantiomer of the amino acid (e.g., L-valine methyl ester) to produce a single, stereochemically defined final product. diva-portal.org The (S) configuration is common in many potent synthetic cannabinoids derived from amino acids. diva-portal.orgcaymanchem.com
Advanced Analytical Characterization in Research Chemistry
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of novel psychoactive substances like 5-Fluoro-NPB-22.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the identity and assessing the purity of synthetic cannabinoids such as 5-Fluoro-NPB-22. kcl.ac.uk In a study characterizing a positional isomer, 5F-NPB-22-7N, ¹H and ¹³C NMR spectra were essential for its structural elucidation. researchgate.net The chemical shifts observed in the NMR spectra provide detailed information about the chemical environment of each atom within the molecule, allowing for precise structural determination and differentiation from other isomers. researchgate.netljmu.ac.uk For instance, the identity and purity of 5-Fluoro-NPB-22 used in in-vitro metabolism studies were confirmed using NMR spectroscopy, ensuring the reliability of the experimental results. kcl.ac.uk
Table 1: ¹³C and ¹H NMR Chemical Shifts for 5F-NPB-22-7N researchgate.net
| Position | ¹³C Chemical Shift (δ/ppm) | ¹H Chemical Shift (δ/ppm, protons, multiplicity, J) |
|---|---|---|
| 2 | 131.5 | 8.35, 1H, s |
| 3 | 133.3 | --- |
| 3a | 115.4 | --- |
| 4 | 133.0 | 8.77, 1H, s |
| 5 | 100.5 | 6.47, 1H, m |
| 6 | 138.5 | 7.50, 1H, m |
| 7 | 133.2 | 8.22, 1H, d, J= 5.4 Hz |
| 7a | 133.3 | --- |
| 2' | 141.0 | --- |
| 3' | 121.8 | 7.43, 1H, dd, J= 8.4, 4.0 Hz |
| 4' | 136.3 | 8.21, 1H, dd, J= 8.4, 1.6 Hz |
| 4a' | 129.8 | --- |
| 5' | 128.4 | 7.61, 1H, m, overlapped |
| 6' | 128.3 | 7.61, 1H, m, overlapped |
| 7' | 122.1 | 7.61, 1H, m, overlapped |
| 8' | 147.5 | --- |
| 8a' | 150.0 | 8.94, 1H, dd, J= 4.0, 1.6 Hz |
| 1'' | 45.3 | 4.41, 2H, t, J= 7.2 Hz, overlapped |
| 2'' | 30.2, d, J= 19.4 Hz | 1.91, 2H, m |
| 3'' | 22.8, d, J= 5.1 Hz | 1.53, 2H, m |
| 4'' | 29.8, d, J= 23.4 Hz | 1.77, 2H, m |
Data presented for the 7N isomer.
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of 5-Fluoro-NPB-22 would show characteristic absorption bands corresponding to its ester and other functional moieties. customs.go.jp While specific IR data for 5-Fluoro-NPB-22 is not detailed in the provided search results, related studies on other synthetic cannabinoids demonstrate the utility of IR spectroscopy in identifying key structural features. d-nb.infoswgdrug.org For example, the presence of a C=O stretching vibration is a key indicator of the ester or amide bond present in many synthetic cannabinoids. customs.go.jp PubChem provides access to FTIR and ATR-IR spectra for 5-Fluoro-NPB-22, sourced from Cayman Chemical Company and Forensic Spectral Research. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Purity Assessment
Mass Spectrometry (MS) Applications in Research
Mass spectrometry (MS) is a cornerstone analytical technique in the study of synthetic cannabinoids, providing critical information on molecular weight and structure. d-nb.info
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a compound. researchgate.netcaymanchem.comugent.be For 5-Fluoro-NPB-22, with a molecular formula of C₂₂H₂₀FN₃O₂, the expected exact mass can be precisely calculated and compared with the measured mass from HRMS analysis to confirm its identity. nih.govugent.be This technique was employed in the study of its in-vitro metabolism, where LC-HRMS was used to generate reference retention times and product ion spectra. kcl.ac.uk The accurate mass data from HRMS is crucial for distinguishing between compounds with similar nominal masses but different elemental compositions. nih.gov
Table 2: Physico-Chemical Properties of 5-Fluoro-NPB-22
| Property | Value | Source |
|---|---|---|
| IUPAC Name | quinolin-8-yl 1-(5-fluoropentyl)indazole-3-carboxylate | nih.gov |
| Molecular Formula | C₂₂H₂₀FN₃O₂ | caymanchem.comnih.govcaymanchem.com |
| Molecular Weight | 377.4 g/mol | caymanchem.comnih.govcaymanchem.com |
Tandem Mass Spectrometry (MS/MS) is used to further elucidate the structure of a compound by analyzing its fragmentation patterns. ugent.becaymanchem.com In MS/MS analysis, a specific ion (the precursor ion) is selected and fragmented, and the resulting product ions are detected. This fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For 5-Fluoro-NPB-22, a notable fragmentation pathway involves the loss of the quinolin-8-yl ester group and fragmentation of the fluoropentyl chain. kcl.ac.uknih.gov For example, the ethyl ester of 5F-NPB-22 was observed to yield a defluorinated fragment. kcl.ac.uk The major metabolic pathway for 5F-NPB-22 is the hydrolysis of the ester linkage. kcl.ac.ukresearchgate.net
Table 3: Observed Product Ions for 5F-NPB-22 Ethyl Ester kcl.ac.uk
| Product Ion Description | m/z |
|---|---|
| Alkyl-indazole carboxylic acid | 251.1187 |
| Alkyl-indazole carbaldehyde | 233.1082 |
| Indazole carbaldehyde | 145.0395 |
The rapid emergence of new synthetic cannabinoids necessitates the continuous development and updating of spectral libraries. unodc.org These libraries, containing mass spectra and other analytical data for known compounds, are invaluable for the identification of unknown substances in forensic and clinical samples. caymanchem.comcaymanchem.comaafs.orgresearchgate.net Organizations and commercial entities compile and maintain these libraries, which often include data from various analytical techniques such as GC-MS and LC-MS/MS. caymanchem.comcaymanchem.comaafs.org The availability of comprehensive spectral libraries allows for the rapid screening and identification of compounds like 5-Fluoro-NPB-22 in seized materials. caymanchem.comresearchgate.net
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Characterization
Chromatographic Separations for Compound Purity and Identification in Complex Matrices
In research chemistry, establishing the purity and identity of a compound is fundamental. Chromatographic techniques are paramount for separating individual components from complex mixtures, allowing for their subsequent identification and quantification. For a compound like 5-FluoroNPB-22, both liquid and gas chromatography serve as powerful analytical tools. phenomenex.com The choice between them often depends on the compound's volatility and thermal stability, as well as the nature of the matrix in which it is being analyzed. openaccessjournals.com
Liquid Chromatography (LC) Method Development and Optimization
Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS or LC-MS/MS), is a highly sensitive and selective technique for the analysis of synthetic cannabinoids like this compound. google.com The development of a robust LC method involves the careful selection and optimization of several parameters to achieve the desired separation and detection. lcms.cz
Research has led to the development of specific LC-MS/MS methods for the simultaneous quantification of this compound and other synthetic cannabinoids in matrices such as whole blood and urine. researchgate.netcu.edu.tr A common approach utilizes a reversed-phase C18 column. researchgate.netresearchgate.net The mobile phase typically consists of a two-solvent system, such as an aqueous component with a buffer like ammonium (B1175870) formate (B1220265) and an organic modifier like acetonitrile (B52724) (ACN) or methanol (B129727). researchgate.netnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate analytes with different polarities within a reasonable timeframe. lcms.cz
Method optimization is often necessary to resolve compounds with similar structures or properties. For instance, in one study, an initial LC gradient resulted in co-elution of this compound and another synthetic cannabinoid, 5F-ADB, due to their similar Multiple Reaction Monitoring (MRM) transitions and retention times. nih.govd-nb.info To resolve this, the LC gradient was optimized by adjusting the solvent composition and hold times, which successfully enabled their differentiation. nih.gov This highlights the critical nature of method development for achieving specificity, which is the ability of the method to assess the analyte unequivocally in the presence of other components. nih.govd-nb.info
| Parameter | Description | Source |
|---|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.netnih.gov |
| Column | Typically a C18 reversed-phase column | researchgate.netresearchgate.net |
| Mobile Phase A | Aqueous buffer, e.g., 2 mM ammonium formate with 0.1% formic acid | nih.gov |
| Mobile Phase B | Organic solvent, e.g., Acetonitrile (ACN) with 0.1% formic acid | nih.gov |
| Elution | Gradient elution is commonly used | lcms.cznih.gov |
| Column Temperature | Controlled, for example, at 40 °C | researchgate.net |
| Detection | Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) | nih.govmdpi.com |
| Run Time | Can be optimized, with examples around 13-20 minutes | researchgate.netmdpi.com |
Gas Chromatography (GC) Applications
Gas chromatography, especially when paired with a mass spectrometer (GC-MS), is a cornerstone technique for the analysis of volatile and thermally stable compounds. phenomenex.comopenaccessjournals.com It is widely used for identifying synthetic cannabinoids in various samples. nih.gov The process involves vaporizing the sample and moving it through a capillary column with a carrier gas, where separation occurs based on the compounds' boiling points and interactions with the stationary phase. phenomenex.com
For the analysis of this compound and related compounds, a common stationary phase is a DB-5MS fused-silica capillary column. nih.gov The oven temperature is programmed to start at a lower temperature and ramp up to a higher temperature to facilitate the separation of a wide range of compounds. nih.gov
A significant challenge in the GC-MS analysis of certain synthetic cannabinoids, including those with ester bonds like this compound, is the potential for thermal degradation in the hot injector port. researchgate.net Furthermore, standard Electron Ionization (EI) at 70 eV, while excellent for creating reproducible fragmentation patterns for library matching, often fails to produce a visible molecular ion peak, which complicates the determination of the molecular weight of an unknown compound. nih.govresearchgate.net
To overcome the lack of molecular ion information, alternative ionization techniques can be employed. One such technique is Photoionization (PI), which is a softer ionization method. nih.gov A study of 62 synthetic cannabinoids, including 5-fluoro-NPB-22, demonstrated that GC-PI-MS successfully generated molecular ions for all compounds, providing crucial molecular weight information. nih.gov To prevent potential degradation, it was also noted that this compound should be dissolved in a solvent like acetonitrile rather than an alcohol like methanol to avoid thermal hydrolytic degradation. nih.gov
| Parameter | Description | Source |
|---|---|---|
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |
| Separation Column | DB-5MS fused-silica capillary (30 m × 0.25 mm i.d., 0.25 μm film thickness) | nih.gov |
| Injector Temperature | 230 °C | nih.gov |
| Carrier Gas | Helium at a flow rate of 1.0 mL/min | nih.gov |
| Oven Program | Initial 60°C (1 min hold), ramp 10°C/min to 150°C (3 min hold), ramp 10°C/min to 300°C (22 min hold) | nih.gov |
| Ionization Mode | Electron Ionization (EI) or Photoionization (PI) | nih.gov |
| Solvent | Acetonitrile (to avoid thermal degradation) | nih.gov |
Method Validation for Research Applications
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. demarcheiso17025.comadryan.com It is a critical requirement in scientific research to ensure that results are reliable, accurate, and reproducible. demarcheiso17025.com For research applications involving the quantification of compounds like this compound, key validation characteristics are assessed according to established guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.neteuropa.eu
These characteristics include:
Specificity/Selectivity : The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. europa.eu
Linearity : The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu
Range : The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu
Accuracy : The closeness of the test results obtained by the method to the true value. It is often reported as percent bias. mdpi.com
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net
Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netresearchgate.net
Limit of Quantification (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netresearchgate.net
Recovery : The efficiency of the extraction procedure for the analyte from the sample matrix. researchgate.net
Matrix Effect : The direct or indirect alteration or interference in response due to the presence of unintended analytes (the matrix) in the sample. researchgate.net
Validation studies for LC-MS/MS methods for this compound have been published. researchgate.netcu.edu.tr In one such study, a method was validated for its simultaneous determination with 5F-ADBICA in blood and urine, showing acceptable linearity, precision (CV < 20%), recovery, and matrix effect. researchgate.net However, the analysis of this compound is not without challenges. In a comprehensive study to develop and validate an LC-MS/MS method for 130 different cannabinoids, this compound was one of two compounds that failed to meet the validation criteria for bias and precision and did not meet the target limit of quantification (LOQ) of 0.1 ng/mL. mdpi.com This underscores that even with advanced instrumentation, specific compounds can present unique analytical difficulties that must be carefully assessed through rigorous validation.
| Validation Parameter | Reported Finding for this compound | Source |
|---|---|---|
| Limit of Detection (LOD) | 0.01–0.12 ng/mL (in a multi-analyte study) | researchgate.netcu.edu.tr |
| Limit of Quantification (LOQ) | 0.03–0.36 ng/mL (achieved in one study); Failed to meet 0.1 ng/mL target in another | researchgate.netcu.edu.trmdpi.com |
| Linearity (Correlation Coefficient, r²) | ≥ 0.990 | researchgate.net |
| Precision (%CV) | Intra- and interday precision < 20% (achieved in one study); Did not meet criteria in another | researchgate.netcu.edu.trmdpi.com |
| Extraction Recovery (ER) | 77.4–97.3% | researchgate.netcu.edu.tr |
| Matrix Effect (ME) | 63.3–83.6% (values < 100% indicate ion suppression) | researchgate.netcu.edu.tr |
| Accuracy/Bias | Did not meet criteria in a large multi-analyte study | mdpi.com |
Receptor Binding and Functional in Vitro Assays
Cannabinoid Receptor (CB1 and CB2) Binding Affinities
5-Fluoro-NPB-22, a synthetic cannabinoid, has been evaluated for its ability to bind to the two primary cannabinoid receptors, CB1 and CB2. Research indicates that the compound displays a higher binding affinity for the CB2 receptor compared to the CB1 receptor. nih.gov In one study, 5-Fluoro-NPB-22 demonstrated a Kᵢ value of 47 nM at the CB1 receptor and a more potent Kᵢ of 4.3 nM at the CB2 receptor. nih.gov It is noteworthy that in these particular experiments, the compound only partially displaced the radioligand [³H]CP55,940 from both receptors. nih.gov This suggests a potentially complex interaction at the orthosteric binding site.
Binding Affinity of 5-Fluoro-NPB-22 at Cannabinoid Receptors
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Reference |
|---|---|---|---|
| 5-Fluoro-NPB-22 | CB1 | 47 | nih.gov |
| CB2 | 4.3 | nih.gov |
Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand and a receptor. sci-hub.se The method involves incubating a receptor preparation with a radiolabeled ligand (a "radioligand"), such as [³H]CP-55,940, which has a known high affinity for the target receptor. sci-hub.seeuropa.eu The purpose is to allow the radioligand and receptor to bind and reach equilibrium. sci-hub.se
The process begins with the preparation of cell membranes that have a stable expression of the receptor of interest, for example, human CB1 or CB2 receptors expressed in CHO-K1 cells. nih.govnih.gov Saturation binding experiments are first conducted using increasing concentrations of the radioligand to determine its dissociation constant (KᏧ) and the maximum receptor density (Bₘₐₓ). nih.govsci-hub.se Nonspecific binding is measured in the presence of a high concentration of an unlabeled competing ligand and is subtracted from the total binding to yield the specific binding. sci-hub.se
Competition binding studies are then performed to determine the binding affinity of a test compound, such as 5-Fluoro-NPB-22. drugsandalcohol.ie In these assays, a fixed concentration of the radioligand and the receptor preparation are incubated with varying concentrations of the unlabeled test compound. europa.eudrugsandalcohol.ie The test compound competes with the radioligand for binding to the receptor, and as its concentration increases, it displaces the radioligand in a concentration-dependent manner. drugsandalcohol.ie
The resulting data are used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the test compound that displaces 50% of the specifically bound radioligand. sci-hub.sedrugsandalcohol.ie The binding affinity of the test compound, expressed as the inhibition constant (Kᵢ), is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (KᏧ) of the radioligand. europa.eudrugsandalcohol.ie
Radioligand Binding Assay Methodologies
Cannabinoid Receptor Functional Activity Studies
Functional assays are conducted to determine the biological effect a compound has after binding to a receptor. For 5-Fluoro-NPB-22, studies show it acts as an agonist at both CB1 and CB2 receptors, meaning it activates them. nih.govkcl.ac.uk In a G-protein activation assay measuring cAMP accumulation, 5-Fluoro-NPB-22 was equipotent to the reference agonist CP55,940 at the CB1 receptor, but produced a supramaximal response (Eₘₐₓ >100%) at the CB2 receptor. nih.gov In β-arrestin2 recruitment assays, it also produced supramaximal responses at both receptors. nih.gov
Functional Activity of 5-Fluoro-NPB-22 at Cannabinoid Receptors
| Assay | Receptor | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, %) | Reference |
|---|---|---|---|---|
| cAMP Accumulation | CB1 | 53 | 96 | nih.gov |
| CB2 | 3.2 | 110 | nih.gov | |
| β-arrestin2 Recruitment | CB1 | 830 | 210 | nih.gov |
| CB2 | 280 | 120 | nih.gov |
G-protein coupled receptors (GPCRs), like the cannabinoid receptors, initiate intracellular signaling by activating heterotrimeric G proteins. nih.gov A common method to measure this initial step of receptor activation is the [³⁵S]GTPγS binding assay. nih.govnih.gov When an agonist binds to and activates a GPCR, it causes the associated Gα subunit to release guanosine (B1672433) diphosphate (B83284) (GDP) and bind guanosine triphosphate (GTP), leading to G-protein activation. nih.gov
The [³⁵S]GTPγS assay uses a non-hydrolyzable, radiolabeled analog of GTP, [³⁵S]GTPγS. nih.gov When the receptor is activated by an agonist, this radiolabeled analog binds to the Gα subunit. nih.gov The amount of bound radioactivity is then measured, providing a direct quantification of G-protein activation. nih.govnih.gov This allows for the determination of an agonist's potency (EC₅₀) and efficacy (Eₘₐₓ) in activating the G-protein signaling cascade. nih.gov
Following G-protein activation, GPCRs can trigger various downstream signaling pathways. nih.gov One critical pathway involves the recruitment of β-arrestin proteins. After agonist-induced activation, GPCRs are often phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestins. nih.gov This interaction can lead to receptor desensitization and internalization, and can also initiate G-protein-independent signaling cascades. nih.govfrontiersin.org
Assays to measure β-arrestin recruitment are used to characterize this aspect of a compound's functional profile. nih.govfrontiersin.org Studies on 5-Fluoro-NPB-22 have utilized such assays, revealing its ability to robustly recruit β-arrestin2 to both CB1 and CB2 receptors. nih.gov In fact, some research suggests that 5-Fluoro-NPB-22 may display a bias towards the β-arrestin 2 recruitment pathway over G-protein activation. otago.ac.nz
G-Protein Coupled Receptor (GPCR) Activation Assays
Exploration of Interactions with Non-Canonical Receptors or Off-Target Ligand Interactions in Research
While the primary targets of 5-Fluoro-NPB-22 are cannabinoid receptors, some research explores potential interactions with other molecular targets. One study reported that 5-Fluoro-NPB-22 inhibits acetylcholine (B1216132) esterase activity, an enzyme responsible for breaking down the neurotransmitter acetylcholine. biosynth.com This represents a significant off-target interaction.
In other research screening for compounds with activity against cancer cell lines, 5-Fluoro-NPB-22 was identified as a novel hit. researchgate.net In this context, it did not cause significant apoptosis (programmed cell death) but instead resulted in the formation of cytosolic vacuoles and cell cycle arrest at the S and G2/M phases, suggesting distinct cellular mechanisms that are not directly linked to canonical cannabinoid receptor pathways. researchgate.net However, broader screening of some synthetic cannabinoids against a panel of other Gαi/o- and Gαq/11-coupled GPCRs did not reveal significant off-target activity, suggesting that robust activity at non-cannabinoid GPCRs may not be a general feature of this chemical class. otago.ac.nz
Mechanistic Studies at the Molecular and Cellular Levels in Vitro
Cellular Response Modulations
The introduction of 5-FluoroNPB-22 to cellular models triggers a cascade of responses, including perturbations in the cell cycle, induction of autophagy, and activation of programmed cell death pathways.
The cell cycle is a fundamental process involving a series of events that lead to cell division and duplication. khanacademy.org It consists of four distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). khanacademy.org Progression through these phases is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases. nih.gov Perturbations in the cell cycle, such as arrests at specific checkpoints, can be induced by external agents like chemical compounds. nih.govbiorxiv.org These disturbances are often a response to cellular stress or DNA damage, preventing the propagation of errors to daughter cells. nih.gov While studies have investigated the impact of various compounds on the cell cycle in different cell lines, specific research detailing the direct effects of this compound on cell cycle progression and its molecular regulators is not extensively documented in the reviewed literature. However, its documented ability to induce apoptosis and autophagy suggests it likely impacts cell cycle regulation. researcher.lifeebi.ac.uk
Autophagy is a catabolic process where cells degrade and recycle their own components, a mechanism crucial for cellular homeostasis, especially under stress conditions. nih.govmicrobialcell.com Research indicates that this compound is an inducer of autophagy in cancer cell models. ebi.ac.uk Studies have shown that when cancer cells are treated with this compound, inhibiting autophagy with a compound like hydroxychloroquine (B89500) leads to an enhancement of apoptosis. ebi.ac.uk This suggests that the cancer cells utilize autophagy as a pro-survival mechanism to counteract the cytotoxic effects of this compound. ebi.ac.uk
The process of autophagy is monitored by observing key molecular markers: biocompare.com
LC3 (Microtubule-associated protein 1A/1B-light chain 3): During autophagy, the cytosolic form (LC3-I) is converted to the autophagosome-associated form (LC3-II), making the quantity of LC3-II a reliable indicator of autophagosome formation. biocompare.comnih.gov
p62/SQSTM1: This protein acts as a cargo receptor, linking ubiquitinated proteins to the autophagic machinery and is itself degraded in the process. biocompare.com An accumulation of p62 can indicate the inhibition of autophagy, whereas its degradation suggests active autophagic flux. biocompare.com
Beclin-1 (ATG6): This protein is part of a complex that is essential for the initiation of the autophagosome. biocompare.com
ATG Proteins: A suite of autophagy-related genes (Atg) encode proteins that orchestrate the formation of the autophagosome, including the ULK1 complex (for induction) and the ATG12-ATG5-ATG16L1 complex (for elongation). biocompare.commdpi.com
The induction of autophagy by this compound represents a critical cellular response, highlighting a potential pathway that cells exploit to survive chemical-induced stress.
Apoptosis is a form of programmed cell death essential for eliminating unwanted or damaged cells without triggering inflammation. teachmeanatomy.infonih.gov It is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. wikipedia.org The process is executed by a family of proteases called caspases, which can be activated through two primary routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. teachmeanatomy.infowikipedia.org
Studies have identified this compound as a compound that can induce apoptosis. researcher.lifeebi.ac.uk This effect has been noted particularly in prostate and pancreatic cancer cell lines. researcher.life The mechanism through which this compound initiates apoptosis appears to be distinct from some other cannabinoid compounds, involving different signaling pathways and cannabinoid receptor (CB receptor) engagement. ebi.ac.uk The combination of this compound with an autophagy inhibitor was found to potentiate apoptosis, confirming its pro-apoptotic capabilities. ebi.ac.uk
Table 1: Pro-Apoptotic Activity of this compound in Cellular Models
| Cell Lines Studied | Observed Effect | Mechanistic Insight | Source |
|---|---|---|---|
| Prostate Cancer Cells | Induces apoptosis | Death/fate signaling differs from other cannabinoids | researcher.lifeebi.ac.uk |
| Pancreatic Cancer Cells | Induces apoptosis | Death/fate signaling differs from other cannabinoids | researcher.lifeebi.ac.uk |
| General Cancer Cells | Apoptosis is enhanced when combined with an autophagy inhibitor | Suggests induction of autophagy as a cell survival response | ebi.ac.uk |
Autophagy Induction and Molecular Markers in Cellular Studies
Enzyme Interaction and Inhibition Profiles (In Vitro)
The metabolic fate and activity of this compound are influenced by its interactions with various enzymes. In vitro studies using human liver microsomes (HLMs) have provided specific insights into these interactions. A key finding is that this compound can undergo enzyme-mediated transesterification. researchgate.netkcl.ac.uk
In the presence of ethanol (B145695), this compound is converted to a corresponding ethyl ester. researchgate.netkcl.ac.uk This reaction is facilitated by human carboxyl esterase enzymes. researchgate.netkcl.ac.uk This metabolic pathway demonstrates a direct interaction between this compound and this class of enzymes, which could have toxicological implications by forming novel active metabolites. researchgate.net The resulting ethyl ester product was found to have reduced activity at cannabinoid receptors compared to the parent compound. researchgate.netkcl.ac.uk
Table 2: In Vitro Enzyme Interaction Profile of this compound
| Enzyme Class | Experimental System | Substrate(s) | Observed Reaction | Outcome | Source |
|---|---|---|---|---|---|
| Carboxyl Esterase | Human Liver Microsomes (HLMs) | This compound, Ethanol | Transesterification | Formation of this compound ethyl ester | researchgate.netkcl.ac.uk |
Modulation of Intracellular Signaling Cascades
This compound exerts its cellular effects by modulating specific intracellular signaling pathways, primarily through its interaction with cannabinoid receptors. researchgate.net Signaling cascades are the mechanisms by which cells convert an external stimulus into an internal response, often involving a series of protein modifications. plos.org
Research on the functional activity of this compound at the CB1 receptor has shown that it acts as a biased agonist. researchgate.net It displays a significant bias towards the recruitment of β-arrestin2 over the inhibition of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. researchgate.net The cAMP pathway is a ubiquitous second messenger system that regulates numerous cellular functions. nih.govscitechnol.com The finding that this compound preferentially activates the β-arrestin2 pathway indicates that it can selectively trigger certain downstream effects of CB1 receptor activation while being less effective at others (like cAMP inhibition). researchgate.net This biased signaling is a critical aspect of its pharmacological profile and distinguishes its action from other synthetic cannabinoids. researchgate.net
Table 3: Modulation of Signaling Cascades by this compound
| Target Receptor | Signaling Pathway | Observed Effect | Implication | Source |
|---|---|---|---|---|
| Cannabinoid Receptor 1 (CB1) | β-arrestin2 Recruitment | Significant bias toward recruitment | Preferential activation of β-arrestin2-mediated downstream effects | researchgate.net |
| Cannabinoid Receptor 1 (CB1) | cAMP Inhibition | Less potent at inhibiting forskolin-stimulated cAMP | Biased agonism; weaker activation of cAMP-mediated pathways | researchgate.net |
Structure Activity Relationship Sar Investigations
Impact of Fluorination on Receptor Binding and Cellular Activity
The introduction of a fluorine atom to the terminal position of the pentyl side chain is a deliberate modification intended to alter the compound's pharmacodynamics. 5F-PB-22 acts as a potent full agonist at both human cannabinoid type 1 (CB1) and type 2 (CB2) receptors. wikipedia.orgnih.govresearchgate.net
Research comparing 5F-PB-22 to its non-fluorinated parent compound, PB-22, demonstrates that this structural change has a significant impact. Studies using a FLIPR membrane potential assay showed that fluorinated analogues, including 5F-PB-22, generally exhibit increased potency at the CB1 receptor, often by a factor of two to five times. nih.govresearchgate.netcapes.gov.br This enhanced potency is a common trend observed with terminal fluorination of N-pentyl chains in other synthetic cannabinoid families as well. For instance, the fluorination of JWH-018 to create AM-2201 also results in a greater CB1 receptor binding affinity. mdpi.com
However, the effect of fluorination is not universally consistent across all assays and cannabinoid structures. While in vitro functional assays show increased CB1 potency for 5F-PB-22 compared to PB-22, in vivo studies in rats measuring hypothermia did not show a consistent trend of increased potency for fluorinated compounds. nih.govresearchgate.netcapes.gov.br In one study, PB-22 was actually ranked as more potent than 5F-PB-22 based on the magnitude and duration of hypothermia. nih.govresearchgate.net Furthermore, some research on different indazole-based cannabinoids found that terminal fluorination of the pentyl side chain had almost no effect on potency. nih.gov
The data below summarizes the in vitro activity of 5F-PB-22 and its non-fluorinated analog, PB-22.
| Compound | CB1 EC₅₀ (nM) | CB2 EC₅₀ (nM) | CB1 Binding Affinity (Kᵢ, nM) |
| 5F-PB-22 | 2.8 | 6.5 | 0.468 wikipedia.org / 0.13 nih.gov |
| PB-22 | 10.3 | 11.2 | N/A |
| EC₅₀ values are a measure of potency, representing the concentration required to elicit 50% of the maximal response. nih.govresearchgate.net A lower EC₅₀ indicates higher potency. Kᵢ represents the binding affinity, with a lower value indicating stronger binding. |
Influence of Side Chain Modifications on Pharmacological Properties
The N-alkyl side chain is a critical component for cannabinoid receptor interaction, and its length and composition are key determinants of a compound's affinity, potency, and selectivity. nih.gov In 5-FluoroNPB-22, this is a 5-fluoropentyl chain.
The pentyl (five-carbon) chain is a common feature in many synthetic and natural cannabinoids, including the primary psychoactive component of cannabis, Δ⁹-THC. nih.govmdpi.com Structure-activity relationship studies have shown that for many classes of synthetic cannabinoids, a chain length of three to six carbons results in high binding affinity, with the pentyl chain often conferring the highest affinity. europa.eu Computational studies on other synthetic cannabinoid families have also predicted that increasing the N-linked alkyl chain length leads to better binding affinity at the CB1 receptor. nih.gov The lipophilicity contributed by the pentyl chain is also considered essential for activity. mdpi.com
Modifications to this side chain, such as hydroxylation, which occurs during metabolism, can significantly impact the pharmacological profile of the parent compound. nih.govfrontiersin.org The presence of the fluorine atom on the pentyl chain of this compound not only affects potency but also makes the compound susceptible to metabolic processes like oxidative defluorination. nih.gov
Role of the Indazole Core and Quinolinyl Ester Moiety in Molecular Recognition
This compound is distinguished by its core heterocyclic system and its linker group. Although its common name includes "NPB," which often refers to an indazole core, the structure of 5F-PB-22 (also known as 5F-QUPIC) contains an indole (B1671886) core. wikipedia.orgacs.org Its close relative, 5F-NPB-22, features an indazole core. ontosight.aikcl.ac.uk
Indazole vs. Indole Core: Generally, the indazole core structure is associated with higher affinity and potency at cannabinoid receptors compared to the indole core. nih.govacs.orgfrontiersin.org Studies on various pairs of synthetic cannabinoids have consistently shown that the indazole-containing compound displays superior binding and activation at both CB1 and CB2 receptors. nih.govfrontiersin.org This suggests that the nitrogen arrangement in the bicyclic indazole system is more favorable for interaction with the receptor's binding pocket.
Quinolinyl Ester Moiety: A defining feature of this compound is the quinolinyl ester that links the core to the rest of the molecule. acs.orgnih.gov This represents a structural departure from earlier generations of synthetic cannabinoids, which typically featured a ketone linkage (e.g., JWH-018). nih.gov The ester bond in compounds like 5F-PB-22 is susceptible to hydrolysis by carboxylesterase enzymes in the body. nih.govljmu.ac.uk This has led to speculation that these compounds may have been designed as prodrugs, where the ester is cleaved in vivo to release an active metabolite. wikipedia.org The replacement of a naphthoyl group, common in older synthetic cannabinoids, with the 8-hydroxyquinoline (B1678124) moiety was a significant structural evolution in this class of compounds. nih.gov
The combination of these structural elements—the core (indole or indazole), the side chain (5-fluoropentyl), and the linker (quinolinyl ester)—creates a specific three-dimensional shape and distribution of charge that facilitates molecular recognition and high-affinity binding at cannabinoid receptors. nih.govontosight.ai
Computational Approaches to SAR Analysis and Prediction
Computational chemistry provides powerful tools to investigate and predict the structure-activity relationships of compounds like this compound. oncodesign-services.com These methods allow researchers to model the interaction between a ligand (the drug) and its receptor on a molecular level, offering insights that can guide drug design and explain observed biological activities. creative-proteomics.comnumberanalytics.com
Techniques commonly used in the SAR analysis of synthetic cannabinoids include:
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. For synthetic cannabinoids, docking studies can identify a plausible binding mode within the CB1 or CB2 receptor, highlighting key amino acid residues that interact with the ligand. nih.govnih.gov For example, studies have shown that the N-pentyl chain often settles into a hydrophobic pocket formed by specific residues within the receptor. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in the ligand-receptor complex over time, providing a more dynamic picture of the binding interaction and helping to assess the stability of the complex. nih.gov
Binding Free-Energy Calculations: These calculations estimate the strength of the interaction between the ligand and the receptor, which can be correlated with experimental binding affinities (Kᵢ values). nih.gov
Through these computational approaches, researchers can identify crucial structural features for receptor binding. For instance, analysis of the JWH family of synthetic cannabinoids revealed that the carbonyl linker and the length of the N-linked alkyl chain were critical for CB1 binding affinity, with key hydrophobic interactions occurring with specific phenylalanine and tryptophan residues in the receptor. nih.gov Such computational models can be used to screen virtual compounds, prioritizing the synthesis of those predicted to have the most desirable pharmacological properties. oncodesign-services.com
Compound Names Table
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound / 5F-PB-22 / 5F-QUPIC | Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate |
| NPB-22 | Naphthalen-1-yl 1-pentyl-1H-indazole-3-carboxylate |
| PB-22 / QUPIC | Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate |
| JWH-018 | Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone |
| AM-2201 | 1-(5-Fluoropentyl)-1H-indol-3-ylmethanone |
| Δ⁹-THC | (−)-trans-Δ⁹-Tetrahydrocannabinol |
| MMB-018 | Methyl (1-pentyl-1H-indole-3-carbonyl)-L-valinate |
| AMB | Methyl (1-pentyl-1H-indazole-3-carbonyl)-L-valinate |
| MMB-2201 | Methyl (1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-valinate |
| 5F-AMB | Methyl (S)-2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3-methylbutanoate |
Metabolic Studies Using in Vitro Enzyme Systems
Phase I Metabolic Profiling with Liver Microsomes (e.g., Human Liver Microsomes)
In vitro studies utilizing human liver microsomes (HLMs) have been conducted to map the Phase I metabolic pathways of 5F-NPB-22. kcl.ac.ukugent.beresearchgate.netresearchgate.net These experiments, performed in the absence of ethanol (B145695), reveal that the compound undergoes several key transformations. kcl.ac.uk The primary metabolic reactions observed are ester hydrolysis and subsequent oxidations. kcl.ac.ukkcl.ac.uk
Following the initial hydrolysis of the ester bond, the resulting carboxylic acid metabolite can undergo further oxidation. kcl.ac.ukkcl.ac.uk Studies have identified the formation of a series of monohydroxylated ester hydrolysis products. kcl.ac.ukkcl.ac.uk For the related compound 5F-PB-22, hydroxylation was also a noted metabolic step, occurring with or without glucuronidation. nih.gov In the case of 5F-NPB-22, hydroxylation appears to be a secondary step after the primary cleavage of the ester linkage. kcl.ac.ukkcl.ac.uk
The principal metabolic pathway for 5F-NPB-22, when incubated with human liver microsomes, is the hydrolysis of its ester linkage. kcl.ac.ukkcl.ac.uk This reaction is a common metabolic route for synthetic cannabinoids containing a labile ester bond. kcl.ac.uknih.gov The cleavage of the ester results in the formation of a major metabolite, 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid. kcl.ac.ukkcl.ac.uk
In addition to simple hydrolysis, a metabolite formed by ester hydrolysis followed by oxidative defluorination has also been detected. kcl.ac.ukkcl.ac.ukresearchgate.net This process involves the replacement of the fluorine atom on the pentyl chain with a hydroxyl group, which can be further oxidized. nih.gov This defluorination pathway leads to the formation of metabolites that are structurally related to the non-fluorinated analogue, NPB-22. kcl.ac.uknih.gov
Hydroxylation Pathways
Enzyme-Mediated Transesterification in the Presence of Solvents (e.g., Ethanol)
When 5F-NPB-22 is incubated with HLMs in the presence of ethanol, a transesterification reaction occurs, leading to the formation of its corresponding ethyl ester. kcl.ac.ukugent.bekcl.ac.uk This reaction is catalyzed by human carboxyl esterase (CES) enzymes present in the liver microsomes. ugent.beresearchgate.net The formation of these novel ethyl esters can serve as a specific biomarker for the concurrent use of 5F-NPB-22 and ethanol. ugent.beresearchgate.net
Interestingly, studies have observed that a small amount of the ethyl ester (approximately 0.5% of the parent compound by abundance) can form even in the absence of HLMs, suggesting that the indazole structure of 5F-NPB-22 has a higher reactivity towards nucleophilic agents like ethanol compared to indole-based synthetic cannabinoids. kcl.ac.uk Furthermore, multiple hydroxylated metabolites of these ethyl esters have also been observed in vitro. kcl.ac.uk
Identification and Characterization of In Vitro Metabolites
The metabolites of 5F-NPB-22 produced during in vitro experiments with human liver microsomes have been identified and structurally characterized primarily using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). kcl.ac.ukugent.beresearchgate.netkcl.ac.uk This analytical technique allows for the accurate mass measurement of the parent drug and its metabolites, facilitating their identification. nih.gov
The main metabolites identified from HLM incubations are products of ester hydrolysis and subsequent oxidation, or products of enzyme-mediated transesterification in the presence of ethanol. kcl.ac.ukkcl.ac.uk
Table 1: In Vitro Metabolites of 5-Fluoro-NPB-22 Identified in Human Liver Microsome (HLM) Studies
| Compound Type | Metabolite Name/Description | Metabolic Pathway | Detection Notes |
| Parent Compound | 5-Fluoro-NPB-22 | - | The starting substance for metabolic reactions. kcl.ac.uk |
| Primary Metabolite | 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid | Ester Hydrolysis | The major metabolite formed by cleavage of the ester linkage. kcl.ac.ukkcl.ac.uk |
| Secondary Metabolite | Monohydroxylated ester hydrolysis product | Ester Hydrolysis & Hydroxylation | A series of these metabolites were observed. kcl.ac.ukkcl.ac.uk |
| Secondary Metabolite | Ester hydrolysis with oxidative defluorination product | Ester Hydrolysis & Oxidative Defluorination | Involves the loss of fluorine from the pentyl chain. kcl.ac.ukkcl.ac.ukresearchgate.net |
| Transesterification Product | 5F-NPB-22 ethyl ester | Enzyme-Mediated Transesterification | Formed in the presence of ethanol, catalyzed by carboxyl esterases. kcl.ac.ukugent.be |
| Transesterification Metabolite | Hydroxylated 5F-NPB-22 ethyl ester | Transesterification & Hydroxylation | Oxidative metabolites of the ethyl ester were also detected. kcl.ac.uk |
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations for Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as 5-FluoroNPB-22) to a second (a receptor, typically a protein). chemrxiv.orgnih.gov The process involves preparing the three-dimensional structures of both the ligand and the receptor and then using a scoring function to estimate the strength of the interaction, often expressed as binding energy. chemrxiv.orgscitechnol.com
For this compound, an analog of the synthetic cannabinoid NPB-22, molecular docking simulations would primarily target the cannabinoid receptors CB1 and CB2 to predict its binding mode and affinity. caymanchem.comchemrxiv.org These simulations would identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.comdost.gov.ph By comparing the docking scores and binding poses of this compound with those of known cannabinoids, researchers could hypothesize its potential potency and receptor selectivity. chemrxiv.org The stability of the predicted binding pose can be further validated using techniques like molecular dynamics simulations. chemrxiv.orgnih.gov
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, also known as electronic structure calculations, apply the principles of quantum mechanics to determine the electronic wavefunction of a molecule. northwestern.eduornl.gov These first-principles methods can accurately predict a molecule's structure, energy, and various electronic properties without the need for experimental parameters. ornl.govepfl.ch
In the case of this compound, quantum chemical calculations using methods like Density Functional Theory (DFT) would be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of its atoms. northwestern.edu
Analyze Electronic Properties: Calculate properties such as the distribution of electron density, dipole moment, and molecular orbital energies (e.g., HOMO and LUMO). northwestern.edunih.gov
Predict Reactivity: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's chemical reactivity and kinetic stability. nih.gov
Determine Spectroscopic Properties: Predict vibrational frequencies that could be compared with experimental spectroscopic data for structural confirmation. northwestern.edu
These calculations provide a fundamental understanding of the molecule's intrinsic properties, which underpin its interactions with biological systems. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. dovepress.com By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular systems, accounting for flexibility and solvent effects. dovepress.comvolkamerlab.org
An MD simulation of this compound, typically initiated from a docked pose within a receptor like CB1, would serve several purposes:
Conformational Analysis: To explore the different shapes (conformations) the molecule can adopt and their relative stabilities. unram.ac.id
Binding Stability Assessment: To verify if the binding pose predicted by molecular docking is stable over a simulated period (nanoseconds to microseconds). nih.govscielo.br Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are used to quantify the stability of the ligand and protein. volkamerlab.orgunram.ac.id
Interaction Analysis: To observe the dynamic nature of hydrogen bonds and other non-covalent interactions between the ligand and the receptor throughout the simulation. mdpi.commdpi.com
These simulations offer a more realistic and detailed picture of the binding event than static docking models, providing insights into the thermodynamics and kinetics of the interaction. volkamerlab.orgnih.gov
Prediction of Binding Affinities and Pharmacological Profiles using In Silico Methods
In silico methods encompass a broad range of computational tools used in drug discovery to predict the pharmacological profiles of compounds. nih.gov This includes forecasting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as its likely biological activities. chemrxiv.orgmdpi.com
For this compound, these predictive models would be used to:
Estimate Binding Affinities: Advanced scoring functions and free energy calculation methods can provide quantitative predictions of the binding affinity (e.g., ΔG or Ki) to various targets. nih.gov
Predict ADMET Properties: Models based on a compound's structure, such as Lipinski's Rule of Five, can predict its drug-likeness, including properties like oral bioavailability, solubility, and potential for blood-brain barrier penetration. scitechnol.commdpi.com
Forecast Pharmacological Profile: By comparing its chemical structure to databases of known active compounds, ligand-based approaches can predict its likely targets and potential off-target effects, helping to build a comprehensive pharmacological profile. nih.govchemrxiv.org
These predictions are crucial for prioritizing compounds for further experimental testing and for identifying potential liabilities early in the drug discovery process. nih.govchemrxiv.org
Analytical Methodologies for Research Applications
Development of Screening Methods for Novel Analogs in Research Collections
The rapid emergence of novel psychoactive substances, including synthetic cannabinoid analogs, presents a significant challenge for research and forensic laboratories. thermofisher.com The minor structural modifications in these new analogs mean they are often absent from existing mass spectrometry (MS) and UV spectral libraries, making conventional targeted screening methods potentially ineffective. thermofisher.comspectroscopyonline.com
To address this, a dual targeted-untargeted screening approach using high-resolution tandem mass spectrometry (LC-MS/MS) has been developed. spectroscopyonline.com This methodology is designed for the simultaneous analysis of both known, targeted cannabinoids and a potentially unlimited number of new, untargeted analogs in a single run. thermofisher.comspectroscopyonline.com The key advantage of this strategy lies in the high-resolution, full-scan data acquisition, which provides accurate mass measurements for all detected chemical species. spectroscopyonline.com This allows for the retrospective identification of initially untargeted or unknown compounds, a critical capability when screening research collections that may contain novel structures. spectroscopyonline.com Such methods have been successfully applied to a wide variety of sample types, including herbal mixtures and incense, demonstrating their versatility. spectroscopyonline.com
In addition to mass spectrometry, artificial intelligence (AI) and machine learning models are being developed to screen large chemical databases in silico. mdpi.com These computational tools can predict the mass spectra of novel compounds or classify substances into drug families based on spectroscopic data, significantly reducing the time required to identify a new analog. mdpi.com
Quantification Methods for Research Samples (e.g., in vitro assay samples, synthetic batches)
Accurate quantification of 5-Fluoro-NPB-22 is essential for evaluating its properties in research contexts, such as determining purity in synthetic batches or measuring concentrations in in vitro assay samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a primary technique for this purpose due to its high sensitivity and selectivity. nih.govresearchgate.net
Validated methods for the simultaneous determination and quantification of 5-Fluoro-NPB-22 in biological matrices have been established, and these methodologies are directly applicable to research samples. researchgate.netcu.edu.tr For instance, a study developed and validated an LC-MS/MS method for 5F-NPB-22 in whole blood and urine, achieving low limits of detection and quantification. researchgate.netcu.edu.tr The sample preparation typically involves liquid-liquid extraction (LLE) to isolate the compound from the matrix before analysis. researchgate.netresearchgate.net
In the context of in vitro research, such as metabolism studies using human liver microsomes (HLMs), quantification is crucial for characterizing metabolic pathways. researchgate.netkcl.ac.uk Studies have investigated the formation of various metabolites from parent compounds like 5F-NPB-22, requiring precise measurement of both the parent drug and its metabolic products over time. kcl.ac.ukresearchgate.net
Below is a table summarizing the validation parameters for an LC-MS/MS method developed for the quantification of 5F-NPB-22.
| Matrix | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) | Reference |
|---|---|---|---|---|---|
| Whole Blood | 0.12 | 0.36 | 77.4 | 63.3 | researchgate.netcu.edu.tr |
| Urine | 0.01 | 0.03 | 97.3 | 83.6 | researchgate.netcu.edu.tr |
Differentiation from Isomers and Related Compounds in Research Matrices
Distinguishing 5-Fluoro-NPB-22 from its isomers and other closely related synthetic cannabinoids is a critical analytical task, as isomers can have different biological activities and legal statuses. nih.gov The challenge arises because isomers have the same molecular weight and often produce very similar fragmentation patterns in standard mass spectrometry. nih.gov A combination of advanced analytical techniques is often required for unambiguous identification. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical tool, but its discriminating power can be limited for certain isomers that produce nearly identical electron ionization (EI) mass spectra. nih.govnih.gov However, when coupled with tandem mass spectrometry (MS/MS), differentiation can be improved. GC-MS/MS allows for the selection of specific precursor ions and analysis of their resulting product ions, which can be unique for different isomers. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is considered a definitive technique for structural elucidation. nih.govrsc.org One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments can provide detailed information about the precise arrangement of atoms in a molecule, enabling the clear differentiation of all isomers. nih.govunodc.org
Gas Chromatography-Infrared Detection (GC-IRD) offers another layer of specificity. It can distinguish between most isomers by detecting small differences in their infrared absorption bands, particularly in the fingerprint region of the spectrum. nih.govunodc.org
Liquid Chromatography (LC) methods, particularly when coupled with mass spectrometry, can be highly effective. The chromatographic column can separate isomers based on their different polarities and interactions before they enter the mass spectrometer, allowing for their individual detection and identification. researchgate.net
A novel and powerful technique is High-Resolution Ion Mobility-Tandem Mass Spectrometry (HRIM-MS/MS) . This method separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge (their collision cross-section). This additional dimension of separation can resolve isomers that are inseparable by chromatography alone. chemrxiv.org
The following table summarizes the capabilities of various analytical techniques for differentiating synthetic cannabinoid isomers.
Q & A
Basic Research Questions
Q. What are the key spectroscopic and chromatographic techniques for characterizing 5-FluoroNPB-22, and how should data be validated?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm structural integrity, ensuring peak assignments align with predicted chemical shifts. For fluorinated analogs, F NMR is critical to verify substitution patterns .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., λ = 254 nm) to assess purity (>95% required for pharmacological studies). Validate retention times against reference standards .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm molecular ion peaks (e.g., [M+H]) with ≤3 ppm error. Cross-check fragmentation patterns with computational predictions .
- Validation : Triplicate analyses and comparison with synthetic intermediates are mandatory. Discrepancies >5% in purity require re-synthesis .
Q. How should researchers design initial pharmacological assays to evaluate this compound’s activity?
- Methodological Answer :
- In vitro assays : Prioritize target-specific assays (e.g., receptor binding or enzyme inhibition) with positive/negative controls. Use IC/EC values derived from dose-response curves (4-parameter logistic model). Include replicates (n ≥ 3) to assess variability .
- Concentration ranges : Test 10 to 10 M to capture full efficacy/potency. Normalize data to vehicle controls and report statistical significance (p < 0.05, two-tailed t-test) .
- Data reporting : Tabulate results with mean ± SEM and 95% confidence intervals (Table 1).
Table 1 : Example In Vitro Activity Data for this compound
| Assay Type | Target | IC (nM) | Hill Slope | R |
|---|---|---|---|---|
| Binding | CB1 | 12.3 ± 1.2 | 1.1 | 0.98 |
| Enzymatic | FAAH | 45.6 ± 3.4 | 0.9 | 0.95 |
Q. What are the best practices for synthesizing this compound with high reproducibility?
- Methodological Answer :
- Reaction optimization : Systematically vary temperature (e.g., 25°C to 80°C), solvent polarity (e.g., DCM vs. THF), and catalyst loading (e.g., 1-5 mol%). Monitor by TLC/HPLC .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water). Purity must exceed 95% for biological testing .
- Yield reporting : Calculate gravimetric yields and disclose all attempts, including failed conditions, to aid reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported biological activity across studies?
- Methodological Answer :
- Data triangulation : Compare assay conditions (e.g., cell lines, incubation times, buffer pH) from conflicting studies. For example, CB1 affinity may vary due to radioligand choice (e.g., [H]CP-55,940 vs. [S]GTPγS) .
- Meta-analysis : Use tools like Scopus (search equation:
TITLE-ABS-KEY ("this compound") AND (LIMIT-TO(SUBJAREA, "CHEM"))) to aggregate data and identify methodological outliers . - Replication : Independently reproduce key studies under standardized conditions. Report deviations in supplementary materials .
Q. What strategies are recommended for elucidating this compound’s metabolic stability in preclinical models?
- Methodological Answer :
- In vitro models : Use hepatic microsomes (human/rodent) with NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Cl) .
- In vivo protocols : Administer this compound (1 mg/kg IV/PO) to rodents. Collect plasma at 0, 15, 30, 60, 120, and 240 min. Use non-compartmental analysis (NCA) for AUC, t, and bioavailability .
- Data interpretation : Compare metabolic pathways (e.g., fluorophenyl ring hydroxylation) across species. Use cytochrome P450 inhibition assays to identify key enzymes .
Q. How can computational methods improve the design of this compound derivatives with enhanced selectivity?
- Methodological Answer :
- Molecular docking : Screen analogs against target (e.g., CB1) and anti-target (e.g., CB2) receptors using AutoDock Vina. Prioritize compounds with ΔG < -9 kcal/mol and >2 kcal selectivity margins .
- QSAR modeling : Develop 2D/3D-QSAR models with descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (Q > 0.6) .
- ADMET prediction : Use SwissADME or ADMETlab to filter candidates with favorable pharmacokinetics (e.g., BBB permeability, CYP inhibition risk) .
Guidelines for Data Reporting and Conflict Resolution
- Statistical rigor : Report exact p-values (not thresholds like "p < 0.05") and adjust for multiple comparisons (e.g., Bonferroni correction) .
- Contradiction analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies .
- Reproducibility : Adhere to Beilstein Journal guidelines: disclose all experimental details in main text or supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
